Lipophilicity Advantage Over Phenyl and Methoxy Analogs
Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate exhibits a computed XLogP3-AA of 2.1, a measure of lipophilicity [1]. This value is notably higher than that of its 4-methoxy analog (estimated XLogP3-AA ≈ 1.5-1.7), which has a similar electronic donating effect but increased polarity due to the oxygen atom, and substantially higher than the unsubstituted phenyl analog (XLogP3-AA ≈ 1.8) [2]. Conversely, it is less lipophilic than the 4-(trifluoromethyl)thio analog (estimated XLogP3-AA ≈ 2.8-3.0). This specific logP value positions the compound for favorable passive membrane permeability while maintaining aqueous solubility, a critical balance for drug-like molecules [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Methyl 3-oxo-3-(phenyl)propanoate (unsubstituted) ~1.8; Methyl 3-[4-(methoxy)phenyl]-3-oxopropanoate ~1.5-1.7; Methyl 3-[4-(trifluoromethylthio)phenyl]-3-oxopropanoate ~2.8-3.0 (estimated) |
| Quantified Difference | +0.3 to +0.6 logP units vs. unsubstituted and methoxy analogs; -0.7 to -0.9 logP units vs. trifluoromethylthio analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparator values are estimates based on fragment-based calculations |
Why This Matters
LogP optimization is fundamental in drug discovery; a value of 2.1 often falls within the optimal range (1-3) for oral bioavailability and CNS penetration, whereas analogs with lower or higher logP may exhibit poor absorption or excessive metabolic clearance.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13946664, Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate. View Source
- [2] Lipophilicity values for comparator compounds were estimated using fragment-based calculation methods based on known substituent contributions (e.g., π values from Hansch & Leo). View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
